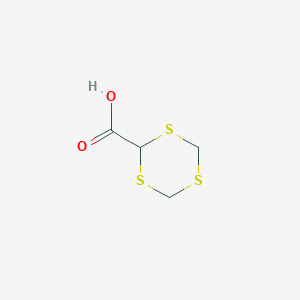
1,3,5-trithiane-2-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-trithiane-2-carboxylic acid, also known as TCA, is a sulfur-containing organic compound with the molecular formula C5H6O2S3. TCA has been widely used in various scientific research applications due to its unique chemical properties and potential therapeutic benefits.
作用機序
The mechanism of action of 1,3,5-trithiane-2-carboxylic Acid is not fully understood, but it is believed to involve the modulation of various signaling pathways. 1,3,5-trithiane-2-carboxylic Acid has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis. 1,3,5-trithiane-2-carboxylic Acid also inhibits the Akt/mTOR pathway, which is involved in cell growth and proliferation. Furthermore, 1,3,5-trithiane-2-carboxylic Acid has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxifying enzymes.
Biochemical and physiological effects:
1,3,5-trithiane-2-carboxylic Acid has been shown to have various biochemical and physiological effects in vitro and in vivo. 1,3,5-trithiane-2-carboxylic Acid has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are markers of oxidative stress. 1,3,5-trithiane-2-carboxylic Acid also increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, 1,3,5-trithiane-2-carboxylic Acid has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells.
実験室実験の利点と制限
1,3,5-trithiane-2-carboxylic Acid has several advantages for lab experiments such as its low cost, high stability, and ease of synthesis. 1,3,5-trithiane-2-carboxylic Acid can also be easily modified to produce derivatives with different chemical properties. However, 1,3,5-trithiane-2-carboxylic Acid has some limitations such as its low water solubility and potential toxicity at high concentrations. Therefore, careful optimization of the experimental conditions is required to ensure the safety and efficacy of 1,3,5-trithiane-2-carboxylic Acid in lab experiments.
将来の方向性
For 1,3,5-trithiane-2-carboxylic Acid research include the development of more potent and selective derivatives and the evaluation of its safety and efficacy in animal models and clinical trials.
合成法
1,3,5-trithiane-2-carboxylic Acid can be synthesized through a multi-step process starting from the reaction of formaldehyde and hydrogen sulfide to produce 1,3,5-trithiane. This intermediate can then be oxidized with potassium permanganate to form 1,3,5-trithiane-2-carboxylic Acid. The yield of 1,3,5-trithiane-2-carboxylic Acid can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.
科学的研究の応用
1,3,5-trithiane-2-carboxylic Acid has been studied for its potential therapeutic effects in various diseases such as cancer, inflammation, and neurodegenerative disorders. 1,3,5-trithiane-2-carboxylic Acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 1,3,5-trithiane-2-carboxylic Acid also has anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In addition, 1,3,5-trithiane-2-carboxylic Acid has been found to protect neuronal cells from oxidative stress and improve cognitive function.
特性
製品名 |
1,3,5-trithiane-2-carboxylic Acid |
|---|---|
分子式 |
C4H6O2S3 |
分子量 |
182.3 g/mol |
IUPAC名 |
1,3,5-trithiane-2-carboxylic acid |
InChI |
InChI=1S/C4H6O2S3/c5-3(6)4-8-1-7-2-9-4/h4H,1-2H2,(H,5,6) |
InChIキー |
NKPXGICIHGXXFQ-UHFFFAOYSA-N |
SMILES |
C1SCSC(S1)C(=O)O |
正規SMILES |
C1SCSC(S1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1,3-benzodioxol-5-yl)-6-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B256463.png)
![2-[(2E)-2-[(4-hexoxyphenyl)methylidene]hydrazinyl]-5-methyl-1,3-thiazol-4-one](/img/structure/B256464.png)
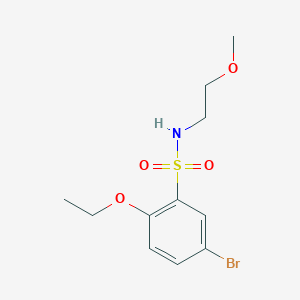
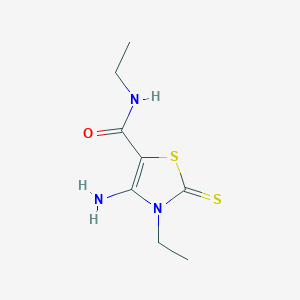
![3-allyl-4-amino-5-[(4-methyl-1-piperazinyl)carbonyl]-1,3-thiazole-2(3H)-thione](/img/structure/B256471.png)
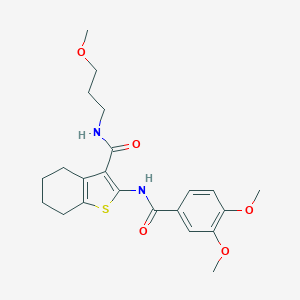
![2-(2-fluorophenoxy)-N-[2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B256479.png)
![1-[3-(dimethylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)-4-[(3-fluoro-4-methoxyphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B256482.png)
![ethyl 1-[(5E)-5-(3-ethoxy-4-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B256484.png)
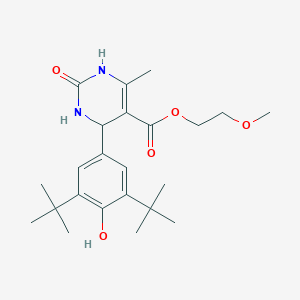
![2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B256487.png)
![3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B256489.png)
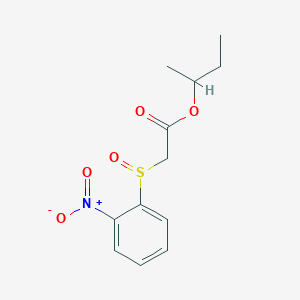
![2-(4-methylphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B256492.png)